molecular formula C19H15N5O3 B12199685 5,7-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B12199685
M. Wt: 361.4 g/mol
InChI Key: SQMCSYCSLLFRRL-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 5,7-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 4-(2H-tetrazol-2-yl)aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5,7-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The tetrazole ring is known to interact with biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar compounds include other chromene derivatives and tetrazole-containing molecules. Compared to these, 5,7-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chromene and tetrazole moieties. This combination imparts distinct chemical and biological properties .

Similar Compounds

Properties

Molecular Formula

C19H15N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-[4-(tetrazol-2-yl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C19H15N5O3/c1-11-7-12(2)18-15(25)9-17(27-16(18)8-11)19(26)22-13-3-5-14(6-4-13)24-21-10-20-23-24/h3-10H,1-2H3,(H,22,26)

InChI Key

SQMCSYCSLLFRRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)N4N=CN=N4)C

Origin of Product

United States

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